molecular formula C15H11ClN4OS B13642240 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B13642240
M. Wt: 330.8 g/mol
InChI Key: NMQDSOJPJYUOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group, a pyridinyl group, and a thiazolyl group in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Urea Formation: The final step involves the reaction of the chlorophenyl isocyanate with the thiazole-pyridine intermediate to form the urea derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl, pyridinyl, and thiazolyl groups suggests that it may bind to specific sites on these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(pyridin-2-yl)urea: Similar structure but with a different position of the pyridine ring.

    1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea: Lacks the pyridine ring.

    1-(4-Chlorophenyl)-3-(pyridin-3-yl)urea: Lacks the thiazole ring.

Uniqueness

1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea is unique due to the presence of both the pyridinyl and thiazolyl groups, which may confer specific biological and chemical properties not found in similar compounds.

Properties

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-pyridin-3-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C15H11ClN4OS/c16-11-3-5-12(6-4-11)18-14(21)20-15-19-13(9-22-15)10-2-1-7-17-8-10/h1-9H,(H2,18,19,20,21)

InChI Key

NMQDSOJPJYUOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.